(5-bromonaphthalen-2-yl)methanol
Overview
Description
(5-bromonaphthalen-2-yl)methanol: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 5th position and a hydroxymethyl group at the 2nd position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-bromonaphthalen-2-yl)methanol typically involves the bromination of 2-hydroxymethylnaphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method ensures a high yield and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions: (5-bromonaphthalen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form 2-hydroxymethylnaphthalene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: 5-Bromo-2-carboxynaphthalene.
Reduction: 2-Hydroxymethylnaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: (5-bromonaphthalen-2-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various coupling reactions .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of (5-bromonaphthalen-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: Similar in structure but with an aldehyde group instead of a hydroxymethyl group.
2-Hydroxymethylnaphthalene: Lacks the bromine atom, making it less reactive in certain chemical reactions.
5-Bromo-2-chlorobenzoic acid: Contains a carboxylic acid group and a chlorine atom, differing in both functional groups and halogen substitution.
Uniqueness: (5-bromonaphthalen-2-yl)methanol is unique due to the combination of the bromine atom and hydroxymethyl group on the naphthalene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H9BrO |
---|---|
Molecular Weight |
237.09 g/mol |
IUPAC Name |
(5-bromonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7H2 |
InChI Key |
WQWYMTQBTFOERJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CO)C(=C1)Br |
Origin of Product |
United States |
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